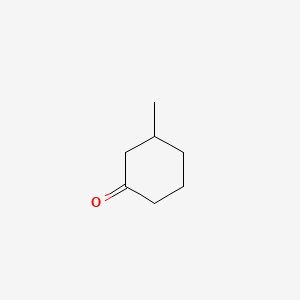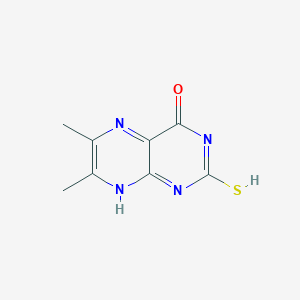
6,7-dimethyl-2-sulfanyl-8H-pteridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “6,7-dimethyl-2-sulfanyl-8H-pteridin-4-one” is known as SCH772984. It is a highly selective and ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound has shown significant efficacy in inhibiting the proliferation of cancer cells, particularly those with mutations in the RAS or BRAF genes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SCH772984 involves multiple steps, starting with the preparation of the core indole structure. The process typically includes:
Formation of the Indole Core: This step involves the cyclization of a suitable precursor to form the indole ring.
Functionalization of the Indole Ring: Various functional groups are introduced to the indole ring to achieve the desired chemical properties.
Final Coupling Reactions: The final step involves coupling the functionalized indole with other chemical moieties to complete the synthesis of SCH772984.
Industrial Production Methods
Industrial production of SCH772984 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
SCH772984 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include various derivatives of SCH772984 with modified functional groups, which can be used for further research and development.
科学研究应用
SCH772984 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ERK1/2 and its effects on various biochemical pathways.
Biology: Employed in cell biology research to investigate the role of ERK1/2 in cell proliferation, differentiation, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers with RAS or BRAF mutations.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the ERK signaling pathway.
作用机制
SCH772984 exerts its effects by selectively inhibiting the activity of ERK1/2. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
U0126: Another inhibitor of ERK1/2, but with a different mechanism of action.
PD98059: A selective inhibitor of mitogen-activated protein kinase kinase (MEK), which is upstream of ERK1/2.
Trametinib: A MEK inhibitor used in the treatment of melanoma with BRAF mutations.
Uniqueness
SCH772984 is unique in its high selectivity and potency for ERK1/2, making it a valuable tool for studying the ERK signaling pathway and its role in cancer. Its ability to inhibit both wild-type and mutant forms of ERK1/2 sets it apart from other inhibitors, providing a broader range of applications in cancer research and therapy.
属性
IUPAC Name |
6,7-dimethyl-2-sulfanyl-8H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-3-4(2)10-6-5(9-3)7(13)12-8(14)11-6/h1-2H3,(H2,10,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPVXDGAZOSEMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=NC(=NC2=O)S)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C2C(=NC(=NC2=O)S)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
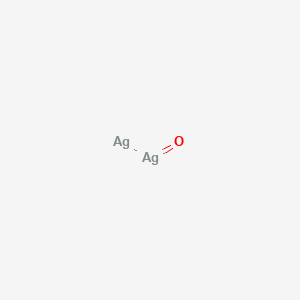
![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B7771031.png)


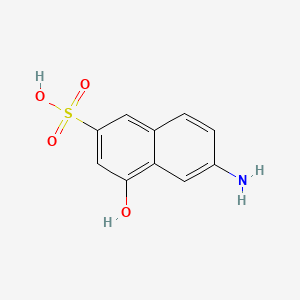
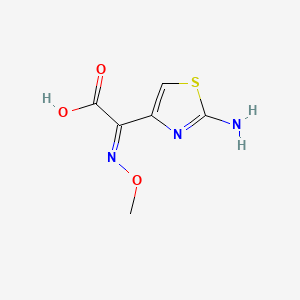
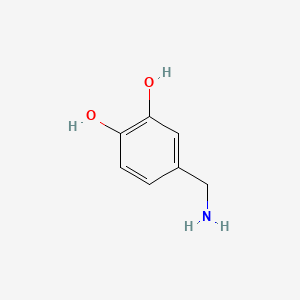

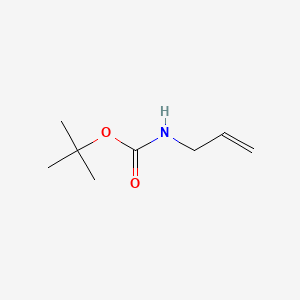
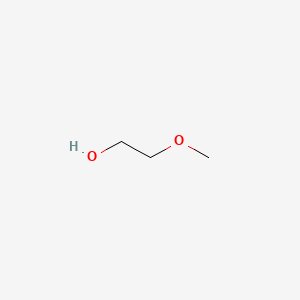
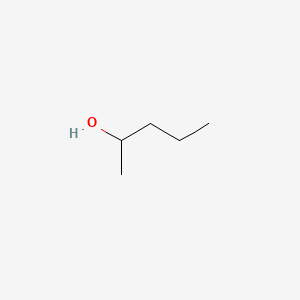
![(E)-[(2Z)-2-hydrazinylidene-1,2-diphenylethylidene]hydrazine](/img/structure/B7771104.png)
![2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol](/img/structure/B7771106.png)
